Z-L-Leucine N-carboxyanhydride
Description
Properties
Molecular Weight |
291.3 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Polypeptides synthesized from Z-L-Leu-NCA exhibit unique properties that are beneficial in biomedical applications, such as drug delivery systems and tissue engineering. For instance, studies have shown that polypeptides can be designed to respond to specific biological stimuli, making them suitable for targeted drug delivery .
Case Study: Drug Delivery Systems
A recent study explored the use of Z-L-Leu-NCA-derived polypeptides as carriers for anticancer drugs. The polypeptides were engineered to release their payload in response to changes in pH, demonstrating enhanced efficacy in targeting cancer cells while minimizing side effects on healthy tissues .
Self-Assembly and Nanostructures
Z-L-Leu-NCA also plays a role in creating self-assembled nanostructures. Polypeptides formed from this NCA can spontaneously organize into micelles or vesicles, which have applications in drug encapsulation and delivery systems .
Table 2: Self-Assembly Characteristics of Z-L-Leu-NCA Polymers
| Property | Description |
|---|---|
| Micelle Formation | Effective for hydrophobic drug encapsulation |
| Vesicle Stability | Enhanced stability under physiological conditions |
Recent Advances in Synthesis Methods
Recent research has focused on improving the synthesis methods for Z-L-Leu-NCA to enhance scalability and efficiency. One notable advancement is the development of moisture-tolerant synthesis routes that allow for the production of unprotected NCA monomers without requiring an inert atmosphere . This innovation significantly broadens the accessibility of Z-L-Leu-NCA for laboratory and industrial applications.
Comparison with Similar Compounds
Comparison with Similar N-Carboxyanhydrides
Structural and Functional Differences
Polymerization Behavior
Catalyst Compatibility :
- ZLL NCA polymerizes effectively with primary amine initiators (e.g., hexylamine) and transition metal catalysts (e.g., Zn(OAc)₂) .
- BLG-NCA and Phe-NCA exhibit faster polymerization rates under crown ether catalysis due to enhanced nucleophilicity of initiators in low-polarity solvents .
- ZK NCA (lysine-derived) requires careful handling to avoid side reactions from the ε-amine group, often necessitating orthogonal protecting strategies .
Molecular Weight Control :
Stability and Reactivity
- Solvent Compatibility : ZLL NCA is soluble in polar aprotic solvents (e.g., DMF, THF), whereas Phe-NCA requires dichloromethane for optimal dissolution .
- Storage Stability : ZLL NCA degrades faster than BLG-NCA due to the steric bulk of the Z group, which accelerates hydrolysis under humid conditions .
Key Research Findings
Accelerated Polymerization : Crown ethers reduce ZLL NCA polymerization time by 50% in THF, though molecular weight distribution broadens (Đ > 1.3) compared to controlled systems .
Hybrid Architectures : ZLL NCA-poly(ethylene glycol) (PEG) block copolymers demonstrate prolonged blood circulation (t₁/₂ > 24 h) in vivo, critical for tumor-targeted therapies .
Limitations : ZLL NCA’s hydrolytic instability necessitates stringent anhydrous conditions, unlike Boc-protected NCAs (e.g., Boc-Lys NCA), which are more stable .
Preparation Methods
Classical Preparation via Thionyl Chloride-Mediated Cyclization
One of the earliest and widely documented methods for preparing Z-L-Leucine N-carboxyanhydride involves the conversion of N-carbomethoxy-L-leucine to its acid chloride using thionyl chloride, followed by cyclization to the anhydride.
Procedure Summary:
- N-carbomethoxy-L-leucine is treated with excess thionyl chloride, typically at around 40°C under vacuum to remove excess reagent and by-products such as SO₂ and HCl gases.
- The acid chloride intermediate undergoes cyclization upon further heating, releasing methyl chloride and forming crude N-carboxy-L-leucine anhydride.
- Crude product is purified by crystallization from diethyl ether-petroleum ether mixtures and further purified by recrystallization from boiling cyclohexane with charcoal treatment.
- The final product appears as nearly colorless needles with a melting point around 78°C.
| Step | Conditions | Outcome/Yield |
|---|---|---|
| Conversion to acid chloride | Heating with thionyl chloride, 40°C | Evolution of HCl, SO₂ gases |
| Cyclization | Further heating (~78°C) | Formation of crude NCA crystals |
| Purification | Crystallization from ether/petroleum ether and cyclohexane | Yield ~34% of pure NCA |
| Melting Point | 78°C | Confirms purity |
- The reaction is vigorous and produces corrosive gases, requiring careful control and safety measures.
- Purity is critical for subsequent polymerization reactions to achieve high molecular weight polypeptides.
- Water content must be minimized as water acts as an initiator in polymerization, affecting molecular weight distribution.
Phosgene-Based Synthesis and Its Modification for Scale-Up
Phosgene is a classical reagent for the direct formation of N-carboxyanhydrides from amino acids. However, its high toxicity and handling difficulties limit its industrial use.
- The reaction involves phosgenation of the amino acid or its protected derivative to form the NCA.
- The process is gas-liquid-solid heterogeneous, with mass transfer limitations affecting reaction rates.
- Scale-up challenges arise due to reduced HCl gas removal and side reactions.
- Addition of an HCl scavenger such as (+)-limonene has been shown to prevent side reactions, accelerate the reaction, and reduce phosgene usage.
- This modification allows for scalable synthesis maintaining high purity at volumes up to 1.0 dm³.
- The process reduces costs and improves safety by minimizing excess phosgene and controlling HCl evolution.
Alternative Cyclization Using Acid Halogenides Other Than Thionyl Chloride
A patented method offers a safer and more controllable alternative to thionyl chloride and phosgene by employing acid halogenides (e.g., acetyl chloride) for cyclization.
- The corresponding N-carboxy amino acid (protected leucine) is cyclized using an acid halogenide, such as acetyl chloride, in non-protic, high-boiling organic solvents (e.g., toluene).
- The reaction temperature ranges from 0 to 150°C, often performed at reflux.
- The amount of acid halogenide is typically 1-2 equivalents relative to the amino acid.
- The reaction proceeds smoothly without the violent conditions associated with thionyl chloride.
- The process can be conducted under atmospheric pressure and is more industrially practical.
- Avoids corrosive and toxic by-products like SO₂ and HCl gases from thionyl chloride.
- Safer and easier to control reaction conditions.
- Produces high-purity N-carboxy-t-leucine anhydride suitable for further synthetic applications.
Comparative Summary of Preparation Methods
| Method | Reagents Used | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride Cyclization | Thionyl chloride (SOCl₂) | Heating ~40–78°C, vacuum drying | Established method; good purity | Corrosive gases; hard to control |
| Phosgene-Based Synthesis | Phosgene (COCl₂) | Gas-liquid-solid; requires scavengers | Scalable with modifications; high purity | Toxic reagent; mass transfer limitations |
| Acid Halogenide Cyclization | Acetyl chloride or other acyl halides | 0–150°C in non-protic solvents | Safer, controllable, industrially feasible | Requires pure starting material |
Research Findings and Practical Considerations
Purity and Polymerization: High purity of this compound is essential for successful polymerization into high molecular weight polypeptides. Impurities and moisture can act as initiators, leading to low molecular weight products.
Scale-Up Challenges: The heterogeneous nature of phosgene-based synthesis requires careful management of gas-liquid mass transfer. Use of HCl scavengers like (+)-limonene improves reaction kinetics and safety on larger scales.
Safety and Environmental Impact: Thionyl chloride and phosgene generate hazardous by-products (SO₂, HCl, COCl₂), necessitating stringent safety protocols. The acid halogenide method offers a safer alternative with less hazardous emissions.
Solvent Choice: Non-protic, high-boiling solvents such as toluene or benzene derivatives are preferred to avoid side reactions and facilitate product isolation.
Q & A
Basic Research Questions
Q. How can Z-L-Leucine N-carboxyanhydride (Z-L-Leu NCA) be synthesized with controlled molecular weight and low dispersity?
- Methodological Answer : Controlled polymerization of Z-L-Leu NCA requires living initiating systems, such as primary amine initiators (e.g., n-hexylamine) under inert atmospheres. The use of N₂ flow accelerates the reaction by removing CO₂, shifting the carbamic acid-amine equilibrium toward active nucleophilic chain ends . Key parameters include solvent polarity (e.g., DMF or THF), monomer-to-initiator ratios (dictating molecular weight), and maintaining anhydrous conditions to prevent premature termination. Kinetic studies with varying flow rates and feed ratios ensure living characteristics (PDI < 1.19) .
Q. What characterization techniques are essential for verifying the structural integrity of polypeptides derived from Z-L-Leu NCA?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms monomer incorporation and end-group fidelity. Circular Dichroism (CD) spectroscopy identifies secondary structures (α-helix/β-sheet) influenced by solvent and temperature . Size Exclusion Chromatography (SEC) with multi-angle light scattering determines molecular weight distribution. Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry validates chain-end homogeneity, critical for self-assembly studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported polymerization rates of Z-L-Leu NCA under different catalytic systems?
- Methodological Answer : Discrepancies arise from initiation mechanisms (e.g., primary vs. secondary amines) and solvent dielectric constants. For example, DFT studies show secondary amines exhibit lower energy barriers for NCA ring-opening but may induce side reactions . Systematic kinetic profiling under standardized conditions (N₂ flow rate, temperature) and comparing activation energies across systems can reconcile data. Reproducibility requires strict anhydrous protocols and validation via chain-extension experiments .
Q. What strategies enable the integration of Z-L-Leu NCA-derived polypeptides with stimuli-responsive functionalities?
- Methodological Answer : Orthogonal post-polymerization modifications, such as click chemistry (e.g., alkyne-azide cycloaddition), allow grafting of glycans or pH-sensitive groups . Block copolypeptides synthesized via sequential NCA ROP combine Z-L-Leu segments with thermo-responsive blocks (e.g., poly(γ-benzyl-L-glutamate)) for multi-stimuli behavior . Environmental triggers (pH, temperature) are optimized using CD spectroscopy to monitor conformational transitions .
Q. How does the self-catalytic mechanism of Z-L-Leu NCA polymerization impact α-helix formation?
- Methodological Answer : In low-dielectric solvents (e.g., chloroform), the α-helix conformation stabilizes the growing chain’s terminal amine, enhancing nucleophilicity and enabling autocatalytic propagation. This folding-dependent mechanism mimics enzymatic efficiency, as shown by molecular dynamics simulations and kinetic assays . Solvent screening (dielectric constant < 5) and initiator design (e.g., helix-promoting residues) further optimize self-catalyzed growth .
Q. How can hygroscopicity and moisture sensitivity of Z-L-Leu NCA be managed during polymerization?
- Methodological Answer : Strict anhydrous handling (glovebox or N₂-purged reactors) is critical. Pre-drying solvents (e.g., molecular sieves in THF) and monomers (vacuum-dried) minimizes hydrolysis. Real-time FTIR monitoring detects moisture ingress, while quench techniques (e.g., acetic acid) terminate reactions if side reactions occur .
Q. What experimental controls ensure reproducibility in Z-L-Leu NCA polymerization studies?
- Methodological Answer : Include negative controls (e.g., reactions without initiator) to confirm living characteristics. Replicate polymerizations across multiple batches with identical monomer/initiator ratios. Report detailed protocols for solvent purity, drying methods, and CO₂ removal efficiency to align with FAIR data principles .
Data Analysis and Application-Oriented Questions
Q. How do structural variations in Z-L-Leu NCA-derived polypeptides affect self-assembly in biomedical applications?
- Methodological Answer : Varying hydrophobic side-chain length (e.g., Leu vs. Val NCAs) alters critical micelle concentrations (CMC). Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) correlate molecular weight with nanostructure morphology (vesicles vs. micelles). In vitro cytotoxicity assays (e.g., MTT) validate biocompatibility for drug delivery .
Q. What computational tools are effective in modeling Z-L-Leu NCA polymerization mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
